2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-furylmethyl ketone to form the intermediate compound, which is then reacted with 7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole component.
Uniqueness
2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-7-METHYL-3-OXO-N,5-DIPHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C31H22BrN3O3S |
---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
(2E)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C31H22BrN3O3S/c1-19-27(29(36)34-23-10-6-3-7-11-23)28(21-8-4-2-5-9-21)35-30(37)26(39-31(35)33-19)18-24-16-17-25(38-24)20-12-14-22(32)15-13-20/h2-18,28H,1H3,(H,34,36)/b26-18+ |
InChI Key |
NKXSRPTYTPPSQT-NLRVBDNBSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=N1)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=N1)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=N1)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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